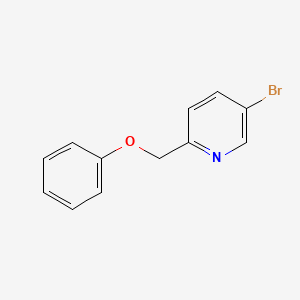

5-Bromo-2-phenoxymethyl-pyridine

Description

BenchChem offers high-quality 5-Bromo-2-phenoxymethyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-phenoxymethyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

936342-92-6 |

|---|---|

Molecular Formula |

C12H10BrNO |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

5-bromo-2-(phenoxymethyl)pyridine |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)9-15-12-4-2-1-3-5-12/h1-8H,9H2 |

InChI Key |

BDEBBNHOVVTFMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-2-phenoxymethyl-pyridine as a Versatile Scaffold

This guide serves as an advanced technical reference for 5-Bromo-2-phenoxymethyl-pyridine and its derivatives. It is structured to support researchers in synthetic planning, property analysis, and medicinal chemistry applications.

Executive Summary & Structural Analysis

5-Bromo-2-phenoxymethyl-pyridine (and its substituted analogs) represents a "privileged substructure" in modern drug discovery. It functions as a bifunctional building block, combining a metabolically stable ether linkage with a reactive aryl halide handle.

-

Core Utility: The molecule serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions, allowing the attachment of complex heterocycles at the C5 position while maintaining a lipophilic phenoxymethyl "tail" at C2.

-

Medicinal Significance: This motif is frequently observed in S1P1 agonists , Kinase inhibitors (e.g., targeting the hydrophobic back-pocket), and as a semi-rigid linker in PROTAC design.

-

Chemical Stability: Unlike simple benzyl ethers, the pyridine ring reduces the electron density of the benzylic position, rendering the ether linkage more resistant to oxidative metabolism (P450) compared to its phenyl-ether analogs.

Physicochemical Profile

The following properties are derived from computational consensus and experimental data of structural analogs (e.g., 5-bromo-2-methoxypyridine).

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₀BrNO | Core scaffold |

| Molecular Weight | ~264.12 g/mol | Fragment-based drug design (FBDD) compliant |

| cLogP | 3.2 – 3.8 | High lipophilicity; useful for membrane permeability |

| TPSA | ~22 Ų | Low polar surface area; suggests good BBB penetration potential |

| pKa (Pyridine N) | ~2.5 – 3.0 | Reduced basicity due to the electron-withdrawing Br at C5 |

| H-Bond Acceptors | 2 (N, O) | Key interaction points for kinase hinge binding |

| Rotatable Bonds | 3 | Moderate flexibility allows induced-fit binding |

Synthetic Methodologies

The synthesis of 5-bromo-2-phenoxymethyl-pyridine relies on the Williamson Ether Synthesis approach, utilizing the high reactivity of the picolinic (C2) position.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the primary synthetic route starting from commercially available 5-bromo-2-methylpyridine .

Caption: Two-step synthesis via radical halogenation followed by nucleophilic substitution.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of 5-Bromo-2-(chloromethyl)pyridine

Direct chlorination is preferred over bromination to prevent instability issues associated with benzyl bromides.

-

Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Trichloroisocyanuric acid (TCCA) (0.4 eq) or N-chlorosuccinimide (NCS), Benzoyl peroxide (cat.).

-

Solvent: Acetonitrile or CCl₄ (anhydrous).

-

Procedure:

-

Dissolve starting material in solvent under N₂ atmosphere.

-

Add oxidant (TCCA/NCS) and radical initiator.

-

Reflux for 4–6 hours. Monitor by TLC (the product is less polar).

-

Critical Note: Do not over-chlorinate. The gem-dichloro impurity is difficult to separate.

-

-

Workup: Filter off succinimide/cyanuric acid byproducts. Concentrate filtrate. Purify via flash chromatography (Hex/EtOAc).[1]

Step 2: Williamson Ether Coupling

This step installs the phenoxy group.

-

Reagents: Phenol (1.1 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), 5-Bromo-2-(chloromethyl)pyridine (1.0 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

Procedure:

-

Activation: Stir Phenol and K₂CO₃ in DMF at room temperature for 30 mins to generate the phenoxide in situ.

-

Addition: Add the chloromethyl pyridine dropwise (dissolved in minimal DMF).

-

Reaction: Heat to 60–80°C for 4–12 hours.

-

Observation: The reaction mixture will turn cloudy as KCl precipitates.

-

-

Expert Insight: If the phenol is electron-deficient (e.g., 4-nitrophenol), add a catalytic amount of NaI (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Reactivity & Functionalization[2]

Once synthesized, the scaffold offers two orthogonal points of reactivity.

The C5-Bromine "Handle" (Suzuki-Miyaura Coupling)

The bromine at C5 is electronically activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling.

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: Cs₂CO₃ (preferred for solubility) or K₃PO₄.

-

Solvent: Dioxane/Water (4:1).

-

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: Boronic acid transfers the aryl group.

-

Reductive Elimination: Formation of the biaryl product.

-

Ether Linkage Stability

The 2-phenoxymethyl ether is robust against:

-

Basic conditions: (e.g., NaOH, LiHMDS).

-

Reducing agents: (e.g., NaBH₄).

Cleavage: It can be cleaved using BBr₃ (Boron tribromide) in DCM at -78°C if the free alcohol is required later in the synthesis.

Divergent Workflow Diagram

Caption: Divergent synthetic utility of the scaffold.

Medicinal Chemistry Applications

Bioisosterism & Linker Design

The 2-phenoxymethyl group acts as an extended lipophilic chain.

-

Space Filling: It is often used to occupy hydrophobic pockets (e.g., the "back pocket" of ATP-binding sites in kinases).

-

Linker Geometry: The methylene spacer (-CH₂-) introduces a "kink" (approx 109.5° bond angle), preventing the phenyl ring from being coplanar with the pyridine. This non-planar geometry is crucial for disrupting pi-stacking in off-target proteins, potentially increasing selectivity.

Case Study: S1P1 Receptor Modulators

In the development of Sphingosine-1-phosphate (S1P1) agonists, the 2-alkoxymethyl-pyridine motif is used to mimic the lipophilic tail of sphingosine while improving oral bioavailability compared to long alkyl chains.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Skin/Eye Irritant: The benzylic ether and pyridine ring can cause irritation.

-

Lachrymator (Precursor): The 2-chloromethyl intermediate is a potent lachrymator (tear gas agent). Handle ONLY in a fume hood.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The ether linkage is stable, but the bromine position can be sensitive to light over long periods (photodehalogenation).

References

-

Suzuki Coupling on Pyridines

- Title: "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine"

-

Source: BenchChem Application Notes[4]

-

Williamson Ether Synthesis Mechanism

- Title: "The Williamson Ether Synthesis: Mechanism and Conditions"

- Source: Master Organic Chemistry

-

URL:[Link]

-

Synthesis of Chloromethyl Pyridines

- Title: "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor"

- Source: MDPI (C - Journal of Carbon Research)

-

URL:[Link]

-

Medicinal Chemistry of Pyridine Scaffolds

Sources

- 1. 4-(5-broMo-2-chlorobenzyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Scalable Synthesis of 5-Bromo-2-(phenoxymethyl)pyridine

Executive Summary

Molecule: 5-Bromo-2-(phenoxymethyl)pyridine

Core Application: Key intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAPK, VEGFR) where the ether linkage provides rotational freedom and the bromine serves as a handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Preferred Route: Nucleophilic Substitution (

This guide details the synthesis of 5-Bromo-2-(phenoxymethyl)pyridine, prioritizing scalability and purity. The primary pathway utilizes a robust Williamson ether synthesis, while the secondary pathway offers a mild alternative for complex phenol derivatives.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the ether oxygen bond. The electron-deficient nature of the pyridine ring at the 2-position makes the methylene group susceptible to nucleophilic attack if halogenated, or allows the hydroxymethyl group to undergo activation.

Graphviz Diagram: Retrosynthetic Logic

Caption: Retrosynthetic breakdown identifying the benzyl-type halide and phenol as key fragments.

Part 2: Primary Pathway – Williamson Ether Synthesis

Best for: Scale-up (>10g), cost-efficiency, and robust purification.

Synthesis of Electrophile: 5-Bromo-2-(bromomethyl)pyridine

Before the coupling, the commercially available 5-bromo-2-methylpyridine must be activated.

-

Reagents: 5-Bromo-2-methylpyridine, N-Bromosuccinimide (NBS), AIBN (cat.),

or Trifluorotoluene. -

Mechanism: Free-radical halogenation at the benzylic (picolinic) position.

Protocol:

-

Dissolve 5-bromo-2-methylpyridine (1.0 eq) in anhydrous

(or PhCF3 for greener chemistry). -

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux (

) for 4–6 hours under -

Critical Check: Monitor by TLC/NMR. Stop immediately upon consumption of starting material to prevent gem-dibromination.

-

Workup: Cool to

, filter off succinimide byproduct. Concentrate filtrate.[1] -

Note: The product is a lachrymator. Handle in a fume hood.

Coupling Reaction (The Core Step)

-

Reagents: Phenol, Potassium Carbonate (

), Potassium Iodide (KI, cat.), Acetone or Acetonitrile. -

Mechanism:

displacement of the alkyl bromide by the phenoxide anion.

Step-by-Step Protocol:

| Step | Action | Technical Rationale |

| 1 | Solvation | Dissolve Phenol (1.0 eq) in Acetone (0.5 M concentration). Acetone is polar aprotic, favoring |

| 2 | Deprotonation | Add anhydrous |

| 3 | Catalysis | Add KI (10 mol%). |

| 4 | Addition | Add 5-Bromo-2-(bromomethyl)pyridine (1.1 eq) dropwise. |

| 5 | Reflux | Heat to |

| 6 | Quench | Cool, filter solids ( |

Graphviz Diagram: Reaction Workflow

Caption: Workflow for the Williamson Ether Synthesis route.

Part 3: Alternative Pathway – Mitsunobu Reaction

Best for: Small scale (<1g), sensitive phenols, or when the bromomethyl precursor is unstable.

-

Concept: Dehydrative coupling of an alcohol and a phenol.[2]

-

Precursor: 5-Bromo-2-hydroxymethylpyridine (commercially available or made via hydrolysis of the bromomethyl intermediate).

Protocol:

-

Charge: Combine 5-Bromo-2-hydroxymethylpyridine (1.0 eq), Phenol (1.0 eq), and Triphenylphosphine (

, 1.2 eq) in anhydrous THF. -

Cool: Cool to

. -

Activate: Add DIAD or DEAD (1.2 eq) dropwise.

-

Why? The azodicarboxylate activates the phosphine, which then activates the alcohol oxygen.

-

-

Stir: Allow to warm to RT and stir for 12 hours.

-

Purification: This route generates

(triphenylphosphine oxide), which is difficult to remove. Use column chromatography (Hexane/EtOAc).

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the isolated product must be validated against these expected signals.

| Technique | Expected Signal Characteristics |

| 1H NMR (CDCl3) | |

| 13C NMR | |

| LC-MS | M+H: Expected mass [264/266] (1:1 isotopic ratio due to Bromine). |

Part 5: Troubleshooting & Causality

Issue 1: Low Yield in Williamson Synthesis

-

Cause: Competitive elimination or hydrolysis of the bromomethyl pyridine.

-

Fix: Ensure all solvents are strictly anhydrous. Use Acetone/MeCN rather than DMF to simplify workup (DMF requires high heat to remove, promoting degradation).

Issue 2: Impurity at

-

Cause: Unreacted 5-bromo-2-(bromomethyl)pyridine or hydrolysis to the alcohol.

-

Fix: Extend reflux time or add 0.1 eq more phenol. Ensure base is fresh (ground

).

Issue 3: "O- vs C-" Alkylation

-

Context: Phenoxide is an ambident nucleophile.

-

Control: Using a polar aprotic solvent (Acetone) and a "hard" counterion (

) favors O-alkylation over C-alkylation on the phenol ring.

References

-

Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Pyridine Halogenation Protocols: "Preparation of 5-bromo-2-methylpyridine." Patent CN101560183B. Link

-

Williamson Ether Synthesis on Pyridines: "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives." BenchChem Application Notes. Link

- General Reactivity of Halomethyl Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Text).

-

Safety Data (5-Bromo-2-chloropyridine): Sigma-Aldrich Safety Data Sheet. Link

Sources

An In-depth Technical Guide to 5-Bromo-2-phenoxymethyl-pyridine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-phenoxymethyl-pyridine, a substituted pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While not a commonly cataloged compound, its structural motifs are prevalent in a variety of biologically active molecules. This document will therefore focus on its core characteristics, a proposed synthetic pathway based on established chemical principles, and its potential applications, drawing parallels from closely related structures.

Introduction and Structural Elucidation

5-Bromo-2-phenoxymethyl-pyridine is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom and at the 2-position with a phenoxymethyl group.

Chemical Structure:

Figure 1: Chemical structure of 5-Bromo-2-phenoxymethyl-pyridine

Key Structural Features:

-

Pyridine Core: The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2]

-

Bromine Substituent: The bromine atom at the 5-position significantly influences the electronic properties of the pyridine ring and serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

-

Phenoxymethyl Group: The phenoxymethyl moiety at the 2-position introduces a degree of conformational flexibility and can participate in hydrophobic and pi-stacking interactions within a receptor's binding pocket.

As of the latest review, a specific CAS (Chemical Abstracts Service) number for 5-Bromo-2-phenoxymethyl-pyridine has not been identified in major chemical databases. This suggests that the compound is likely not commercially available and requires custom synthesis.

Proposed Synthetic Route

The synthesis of 5-Bromo-2-phenoxymethyl-pyridine can be logically approached through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would proceed by reacting sodium phenoxide with 5-bromo-2-(chloromethyl)pyridine. The latter can be synthesized from the commercially available 5-bromo-2-methylpyridine.

Step 1: Radical Halogenation of 5-Bromo-2-methylpyridine

The initial step involves the conversion of the methyl group of 5-bromo-2-methylpyridine to a chloromethyl group. This can be achieved through a free radical halogenation reaction using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide.

Experimental Protocol:

-

To a solution of 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

The filtrate is then washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-bromo-2-(chloromethyl)pyridine.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

The second step involves the reaction of the synthesized 5-bromo-2-(chloromethyl)pyridine with sodium phenoxide to form the target compound.

Experimental Protocol:

-

In a round-bottom flask, prepare sodium phenoxide by reacting phenol (1.1 eq) with a strong base like sodium hydride (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

To this mixture, add a solution of 5-bromo-2-(chloromethyl)pyridine (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the addition of water and extract the product with a suitable organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure 5-bromo-2-phenoxymethyl-pyridine.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of 5-Bromo-2-phenoxymethyl-pyridine are not documented. However, based on its structure, the following properties can be anticipated:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C12H10BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. A singlet corresponding to the methylene (-CH2-) protons should be observed, likely in the range of 5.0-5.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule, with distinct chemical shifts for the carbons of the pyridine and phenyl rings, as well as the methylene carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[3] The structure of 5-Bromo-2-phenoxymethyl-pyridine suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Kinase Inhibitors

The pyridine core is a common scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The phenoxymethyl group can be tailored to occupy the hydrophobic pocket of the ATP-binding site of various kinases, while the bromo-substituted pyridine ring can be functionalized to introduce additional binding interactions.

Receptor Antagonists and Modulators

The structural features of 5-Bromo-2-phenoxymethyl-pyridine make it a potential building block for the synthesis of ligands for various G-protein coupled receptors (GPCRs) and ion channels. The ability to modify both the phenyl and pyridine rings allows for the fine-tuning of selectivity and potency.

Agrochemical Research

Pyridine derivatives also find extensive applications in the agrochemical industry as herbicides, fungicides, and insecticides. The unique substitution pattern of 5-Bromo-2-phenoxymethyl-pyridine could be explored for the development of new crop protection agents.

Safety and Handling

As with any chemical compound, 5-Bromo-2-phenoxymethyl-pyridine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

5-Bromo-2-phenoxymethyl-pyridine, while not a readily available chemical, represents a promising scaffold for the development of novel compounds in the pharmaceutical and agrochemical sectors. The synthetic route proposed herein, based on established chemical transformations, provides a viable pathway for its preparation. The versatility of the bromo and phenoxy substituents offers ample opportunities for further chemical diversification, making it a valuable target for synthetic and medicinal chemists. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

AOBChem. (n.d.). 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine. Retrieved from [Link]

- Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

- PubMed. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18.

-

Appchem. (n.d.). 5-Bromo-2-phenylaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.

-

Royal Society of Chemistry. (n.d.). Metal-free site-selective C–F bond activation for the synthesis of substituted pyridines and pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(methoxymethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

-

IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

Sources

Potential applications of 5-Bromo-2-phenoxymethyl-pyridine in medicinal chemistry

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery professionals. It focuses on the strategic application of 5-Bromo-2-phenoxymethyl-pyridine , treating it as a high-value bifunctional scaffold.

A Technical Guide to Scaffold Diversification and Pharmacophore Mapping

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the pyridine ring remains a privileged structure due to its ability to modulate solubility, basicity, and hydrogen-bonding potential. 5-Bromo-2-phenoxymethyl-pyridine represents a strategically valuable scaffold that combines a reactive electrophilic handle (C5-Bromine) with a flexible, lipophilic anchor (C2-Phenoxymethyl).

This guide details the synthetic accessibility, structural utility, and medicinal applications of this scaffold.[1][2] It specifically addresses its role as a precursor for kinase inhibitors, GPCR modulators, and voltage-gated ion channel blockers, providing self-validating protocols for its functionalization.

Structural Analysis & Pharmacophore Mapping

The utility of 5-Bromo-2-phenoxymethyl-pyridine lies in its bifunctional nature, allowing for "Grow-Vector" strategies in library synthesis.

The "Anchor and Grow" Model

-

The Anchor (C2-Phenoxymethyl): The phenoxymethyl group acts as a lipophilic tail. The methylene linker (-CH₂-) introduces rotational freedom distinct from rigid biaryl ethers, allowing the phenyl ring to adopt non-planar conformations to fit into hydrophobic pockets (e.g., the back-cleft of a kinase ATP binding site).

-

The Handle (C5-Bromine): The bromine atom at the 5-position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It serves as the vector for introducing polarity or solubilizing groups.

Physicochemical Profile

| Property | Value (Predicted) | Impact on Drug Design |

| LogP | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~22 Ų | Low polar surface area; suitable for CNS penetration if derivatized. |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Pyridine N is a critical acceptor for hinge regions in kinases. |

| Rotatable Bonds | 3 | Allows induced-fit binding modes. |

Synthetic Pathways & Experimental Protocols

Core Scaffold Synthesis

The synthesis of the core scaffold requires the coupling of a 2-halomethylpyridine precursor with phenol. Direct nucleophilic aromatic substitution (SNAr) is not applicable here because the linkage is via a methylene carbon, not the aromatic ring itself.

Reaction Scheme:

5-Bromo-2-methylpyridine

Protocol 1: Synthesis of 5-Bromo-2-phenoxymethyl-pyridine

-

Step A: Radical Bromination (Wohl-Ziegler)

-

Dissolve 5-bromo-2-methylpyridine (10 mmol) in CCl₄ or Trifluorotoluene (20 mL).

-

Add N-Bromosuccinimide (NBS, 11 mmol) and AIBN (0.5 mmol).

-

Reflux for 4 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc 9:1).

-

Cool, filter off succinimide, and concentrate. Use the crude 5-bromo-2-(bromomethyl)pyridine immediately (unstable).

-

-

Step B: Williamson Ether Synthesis

-

Dissolve Phenol (10 mmol) in DMF (15 mL).

-

Add K₂CO₃ (20 mmol) and stir at RT for 30 min to generate the phenoxide.

-

Add the crude 5-bromo-2-(bromomethyl)pyridine (from Step A) dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1N NaOH (to remove excess phenol) and Brine. Dry over MgSO₄.[2]

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Divergent Functionalization (The C5-Handle)

Once the scaffold is secured, the C5-bromine allows for rapid library expansion.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for sterically demanding boronic acids.

-

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

-

Conditions: Heat at 90°C for 4-16 hours in a sealed vial.

-

Validation: Reaction completion is indicated by the disappearance of the starting bromide peak on LC-MS (M+H 264/266 pattern disappears).

Medicinal Chemistry Applications

Kinase Inhibition (Type II Inhibitors)

In many kinase inhibitors (e.g., Sorafenib analogs), a central aryl ring bridges the hinge-binding motif and the hydrophobic back pocket.

-

Role of Scaffold: The pyridine nitrogen binds to the hinge region (e.g., Cys residue). The phenoxymethyl group extends into the allosteric hydrophobic pocket (gatekeeper region).

-

Modification: The C5-position is coupled with solubilizing tails (e.g., piperazine-linked amides) to exit the solvent front.

Voltage-Gated Sodium Channels (NaV1.7/1.8)

Ether-linked aromatics are privileged pharmacophores in NaV inhibitors for neuropathic pain.

-

Mechanism: The flexible methylene linker allows the phenoxy group to interact with the voltage-sensing domain, stabilizing the inactivated state of the channel.

-

SAR Insight: Substitution on the phenoxy ring (e.g., 4-F, 2-OMe) significantly alters potency (See Diagram 2).

Visualizations

Diagram 1: Synthetic Workflow

This diagram illustrates the conversion of the raw material into the bifunctional scaffold and its subsequent divergence.[3]

Caption: Step-wise synthesis of the core scaffold followed by divergent Pd-catalyzed coupling strategies.

Diagram 2: SAR Logic & Pharmacophore Mapping

This diagram visualizes how the molecule interacts with biological targets.

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substructures.

References

The following references provide authoritative grounding for the synthetic methods and medicinal chemistry principles discussed above.

-

Preparation of 5-bromo-2-(bromomethyl)pyridine (Precursor Synthesis)

-

General Protocol for Williamson Ether Synthesis on Pyridines

-

Suzuki Coupling on 5-Bromopyridines

-

Phenoxy-Pyridine Scaffolds in Oncology

- Title: Design, Synthesis and Biological Evaluation of 4-Phenoxy-Pyridine Deriv

- Source: New Journal of Chemistry (RSC).

-

URL:[Link]

-

Commercial Availability & CAS Verification

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aobchem.com [aobchem.com]

Known biological activity of 5-Bromo-2-phenoxymethyl-pyridine derivatives

In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of 5-Bromo-2-phenoxymethyl-pyridine Derivatives

Chemical Ontology & Pharmacophore Rationale

In modern medicinal chemistry, 5-bromo-2-(phenoxymethyl)pyridine serves as a highly versatile, advanced synthetic intermediate. Rather than acting as a standalone therapeutic, this scaffold is the foundational building block for a first-in-class family of broad-spectrum antifungal agents, most notably the clinical-stage compounds Manogepix (E1210) and its prodrug Fosmanogepix (APX001) [1].

The structural logic behind this scaffold is twofold:

-

The 5-Bromo Handle: The halogen at the 5-position of the pyridine ring provides a highly reactive site for palladium-catalyzed organometallic cross-coupling (e.g., Suzuki-Miyaura coupling). This allows medicinal chemists to extend the molecule with complex heteroaromatic systems (such as the aminopyridine-isoxazole moiety in Manogepix) to optimize target binding[2].

-

The 2-Phenoxymethyl Ether: The ether linkage provides critical rotational flexibility, while the phenoxymethyl group acts as a lipophilic tail. This lipophilicity is essential for the drug to penetrate the endoplasmic reticulum (ER) membrane and anchor itself within the hydrophobic transmembrane pockets of its target enzyme, effectively mimicking the endogenous lipidic substrates of the fungal cell[3].

Mechanism of Action: Targeting GPI-Anchor Biosynthesis

The biological activity of 5-bromo-2-phenoxymethyl-pyridine derivatives is defined by their potent, selective (Glycosylphosphatidylinositol-anchored wall transfer protein 1)[2].

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids synthesized in the ER, responsible for tethering critical functional proteins to the outer leaflet of the plasma membrane and the cell wall. The biosynthesis of GPI is a multi-step pathway. Gwt1 is an ER-luminal acyltransferase that catalyzes a highly specific, early-stage reaction: the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI) to form GlcN-(acyl)PI[4].

When 5-bromo-2-phenoxymethyl-pyridine derivatives competitively inhibit Gwt1, the entire GPI biosynthesis pipeline is halted[5]. Consequently, essential GPI-anchored mannoproteins (such as the adhesin Als1p in Candida species) fail to mature and cannot be transported to the cell wall[3]. This localized protein depletion triggers severe ER stress, compromises cell wall integrity, prevents biofilm formation, and exposes underlying highly immunogenic β-1,3-glucans to host macrophages[5]. Crucially, these derivatives exhibit exquisite selectivity for fungal Gwt1 over its human ortholog, PIG-W, ensuring a wide therapeutic index with minimal mammalian cytotoxicity[6].

Systems Biology Visualization

The following diagram maps the ER-localized GPI biosynthesis pathway, highlighting the specific biochemical intervention point of these pyridine derivatives.

Fig 1: GPI-anchor biosynthesis pathway and Gwt1 inhibition by pyridine derivatives.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of synthesized 5-bromo-2-phenoxymethyl-pyridine derivatives, the following self-validating protocols must be employed. Each protocol is designed with internal causality checks to confirm on-target specificity.

Protocol 1: In Vitro Antifungal Susceptibility (MIC) with Target Validation

-

Rationale: Standard CLSI M27-A3 guidelines are used, but because Gwt1 inhibitors induce a fungistatic effect characterized by trailing growth, the MIC endpoint must be strictly defined as a ≥50% reduction in optical density (OD_660) compared to the control[3].

-

Methodology:

-

Prepare serial dilutions of the pyridine derivative (0.001 to 16 μg/mL) in RPMI 1640 medium.

-

Inoculate 96-well plates with Candida albicans (1 × 10³ cells/mL).

-

Self-Validation Step: In parallel, inoculate a wild-type strain and a genetically engineered C. albicans strain harboring a high-copy GWT1 plasmid (target overexpression).

-

Incubate at 35°C for 48 hours.

-

Interpretation: A true Gwt1 inhibitor will show a potent MIC against the wild-type strain, but a significantly right-shifted MIC (reduced susceptibility) in the GWT1-overexpressing strain, proving the antifungal effect is directly caused by Gwt1 binding[5].

-

Protocol 2: Flow Cytometric Quantification of Surface Als1p

-

Rationale: To prove the drug inhibits GPI-anchor attachment rather than general protein synthesis, we measure the localization of Als1p (a known GPI-anchored protein).

-

Methodology:

-

Treat logarithmic-phase C. albicans with the derivative at 1×, 4×, and 16× MIC for 4 hours.

-

Split the sample into two cohorts: Cohort A (Intact cells) and Cohort B (Triton X-100 permeabilized cells).

-

Stain both cohorts with a primary anti-Als1p antibody, followed by an FITC-conjugated secondary antibody.

-

Analyze via flow cytometry (excitation at 488 nm).

-

Interpretation: Validated Gwt1 inhibitors will show a dose-dependent decrease in FITC fluorescence in Cohort A (surface Als1p depletion), while Cohort B will maintain high fluorescence (Als1p is still synthesized but trapped in the ER)[3].

-

Protocol 3: Germ Tube Formation Arrest Assay

-

Rationale: The yeast-to-hypha transition is highly dependent on rapid cell wall remodeling and massive GPI-protein incorporation. Gwt1 inhibition halts this switch immediately[3].

-

Methodology:

-

Suspend C. albicans cells in fetal bovine serum (FBS) to induce hyphal growth.

-

Add the pyridine derivative at varying concentrations.

-

Self-Validation Step: Include a Caspofungin (glucan synthase inhibitor) control arm.

-

Incubate at 37°C for 2 hours and observe under phase-contrast microscopy.

-

Interpretation: Gwt1 inhibitors will cleanly arrest cells in the yeast phase without lysis. In contrast, Caspofungin will allow initial germ tube emergence followed by catastrophic tip lysis, validating that the pyridine derivative operates via a distinct, upstream pathway[3].

-

Quantitative Efficacy Profiling

The optimized derivatives of 5-bromo-2-phenoxymethyl-pyridine (e.g., Manogepix) exhibit a distinct and highly potent pharmacological profile, particularly against azole-resistant strains and rare molds[7].

| Fungal Species | Strain Type | Fluconazole MIC (μg/mL) | Caspofungin MIC (μg/mL) | Manogepix (E1210) MIC (μg/mL) |

| Candida albicans | Wild-Type (IFM49971) | 0.5 | 0.03 | 0.004 |

| Candida albicans | Azole-Resistant (IFM49738) | >64 | 0.03 | 0.008 |

| Candida glabrata | Clinical Isolate | 8.0 | 0.06 | 0.06 |

| Aspergillus fumigatus | Wild-Type (IFM51126) | >64 | 0.06 | 0.03 |

| Fusarium solani | Clinical Isolate | >64 | >8.0 | 0.13 |

(Data synthesized from standardized in vitro susceptibility testing of the Manogepix derivative[2],[7])

Conclusion

The 5-bromo-2-phenoxymethyl-pyridine scaffold represents a masterclass in rational drug design. By providing a chemically modular framework that mimics the lipophilic substrates of the ER, derivatives of this molecule successfully exploit a novel biological target (Gwt1). Through the disruption of inositol acylation, these compounds collapse the GPI-anchor biosynthesis pipeline, offering a highly selective, broad-spectrum solution to the growing crisis of multi-drug resistant invasive fungal infections.

References

- US Patent 7691882B2: Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. Eisai R&D Management Co Ltd.

-

Watanabe NA, et al. (2012) : E1210, a New Broad-Spectrum Antifungal, Suppresses Candida albicans Hyphal Growth through Inhibition of Glycosylphosphatidylinositol Biosynthesis. Antimicrobial Agents and Chemotherapy.[Link]

-

Umemura M, et al. (2003) : GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast. Journal of Biological Chemistry.[Link]

-

Hata K, et al. (2011) : Efficacy of Oral E1210, a New Broad-Spectrum Antifungal with a Novel Mechanism of Action, in Murine Models of Candidiasis, Aspergillosis, and Fusariosis. Antimicrobial Agents and Chemotherapy.[Link]

-

Mann PA, et al. (2012) : Inhibiting GPI Anchor Biosynthesis in Fungi Stresses the Endoplasmic Reticulum and Enhances Immunogenicity. ACS Chemical Biology.[Link]

Sources

- 1. US7691882B2 - Heterocycles substituted pyridine derivatives and antifungal agent containing thereof - Google Patents [patents.google.com]

- 2. journals.asm.org [journals.asm.org]

- 3. E1210, a New Broad-Spectrum Antifungal, Suppresses Candida albicans Hyphal Growth through Inhibition of Glycosylphosphatidylinositol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Efficacy of Oral E1210, a New Broad-Spectrum Antifungal with a Novel Mechanism of Action, in Murine Models of Candidiasis, Aspergillosis, and Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for the synthesis of 5-Bromo-2-phenoxymethyl-pyridine

A Technical Guide to the Synthesis of 5-Bromo-2-phenoxymethyl-pyridine

Abstract: This guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-2-phenoxymethyl-pyridine, a valuable building block in medicinal chemistry and materials science. We will dissect the primary synthetic strategy, the Williamson ether synthesis, and provide an in-depth analysis of the synthesis of its key precursors. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols. The causality behind experimental choices, process validation, and authoritative references are central pillars of this guide, ensuring a robust and reproducible understanding of the synthetic process.

Chapter 1: Strategic Analysis and Retrosynthesis

The synthesis of aryl ethers, such as 5-Bromo-2-phenoxymethyl-pyridine, is a cornerstone of modern organic chemistry. The target molecule's structure, featuring a phenoxy group linked to a substituted pyridine ring, immediately suggests a convergent synthetic strategy. The most logical and industrially scalable disconnection is at the ether linkage, pointing directly to the Williamson ether synthesis.[1] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1]

The retrosynthetic analysis is as follows:

Sources

5-Bromo-2-phenoxymethyl-pyridine mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-2-phenoxymethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug discovery.[3] 5-Bromo-2-phenoxymethyl-pyridine is a synthetic compound that combines this valuable pyridine core with a phenoxymethyl substituent, offering a unique chemical architecture with unexplored therapeutic potential. While direct biological studies on this specific molecule are not extensively documented, its structural motifs suggest the potential for a range of pharmacological activities, from antimicrobial to anticancer effects.[1][4] This guide presents a comprehensive, multi-pronged strategy for the systematic elucidation of the mechanism of action (MOA) of 5-Bromo-2-phenoxymethyl-pyridine. As a senior application scientist, the following sections outline a logical, field-proven progression of experiments designed to identify the compound's biological targets, validate its activity, and map its impact on cellular signaling pathways. This document serves as a roadmap for researchers to thoroughly investigate this promising molecule and unlock its therapeutic potential.

PART 1: Initial Characterization and Phenotypic Screening

The first critical step in understanding a novel compound's MOA is to observe its effects on a broad biological level. Phenotypic screening provides an unbiased view of the compound's activity, helping to guide the direction of more targeted mechanistic studies.[5][6]

1.1 Physicochemical Characterization

Before biological evaluation, it is essential to confirm the identity and purity of 5-Bromo-2-phenoxymethyl-pyridine and to determine its key physicochemical properties. This data is crucial for designing and interpreting subsequent experiments.

Table 1: Recommended Physicochemical Analyses

| Parameter | Method | Rationale |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To verify the chemical structure and confirm the absence of major impurities. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the compound, ensuring that observed biological effects are not due to contaminants. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers and cell culture media, which is critical for accurate dosing. |

| Lipophilicity (LogP) | HPLC-based or computational methods | To predict the compound's ability to cross cell membranes and to anticipate potential off-target effects. |

| Chemical Stability | HPLC analysis over time in relevant buffers | To assess the compound's stability under experimental conditions, ensuring that it is not degrading into other active or inactive species. |

1.2 Broad-Based Phenotypic Screening

A panel of diverse cell-based assays should be employed to identify the primary biological effect of 5-Bromo-2-phenoxymethyl-pyridine. This approach can reveal unexpected activities and provide a foundation for hypothesis-driven research.

Experimental Protocol: Cell Viability Screening

-

Cell Line Selection : Choose a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) and a non-cancerous control cell line (e.g., HEK293T).

-

Plating : Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

-

Compound Preparation : Prepare a stock solution of 5-Bromo-2-phenoxymethyl-pyridine in DMSO. Create a serial dilution series ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).

-

Treatment : Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration of <0.5% to avoid solvent-induced toxicity. Include vehicle-only (DMSO) and untreated controls.

-

Incubation : Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment : Use a commercially available cell viability reagent such as MTT or CellTiter-Glo®. Follow the manufacturer's protocol to measure the relative number of viable cells.

-

Data Analysis : Normalize the data to the vehicle-only control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Table 2: Example Data from Cell Viability Screen

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 12.8 |

| HCT116 | Colorectal Carcinoma | 3.7 |

| HEK293T | Embryonic Kidney | >100 |

A result like the one in Table 2 would suggest that 5-Bromo-2-phenoxymethyl-pyridine has selective cytotoxic activity against cancer cells. Further phenotypic assays could then be employed, such as microscopy-based methods to observe morphological changes like apoptosis or cell cycle arrest.[7]

PART 2: Target Identification and Deconvolution

Once a clear phenotype is established, the next phase is to identify the specific molecular target(s) through which 5-Bromo-2-phenoxymethyl-pyridine exerts its effect. This is often the most challenging part of MOA studies but is crucial for rational drug development.[6][8]

2.1 In Silico Target Prediction

Computational methods can be used to predict potential protein targets based on the chemical structure of the compound. These methods compare the structure of 5-Bromo-2-phenoxymethyl-pyridine to libraries of compounds with known targets.

Workflow for In Silico Target Prediction

Caption: A streamlined workflow for in silico target prediction.

2.2 Affinity-Based Target Identification

Affinity-based proteomics is a powerful direct biochemical method for identifying the binding partners of a small molecule.[7][8] This approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis : Synthesize a derivative of 5-Bromo-2-phenoxymethyl-pyridine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a structurally similar but biologically inactive analog should also be prepared.

-

Lysate Preparation : Grow a sensitive cell line (e.g., HCT116 from the example above) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pulldown : Incubate the cell lysate with the compound-conjugated beads and the control beads.

-

Washing : Wash the beads extensively to remove non-specific binding proteins.

-

Elution : Elute the specifically bound proteins from the beads. This can be done by competing with a high concentration of the free compound.

-

Protein Identification : Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Compare the proteins identified from the active compound beads to those from the control beads. Proteins that are significantly enriched in the active compound pulldown are considered high-confidence targets.

PART 3: Target Validation and Pathway Analysis

Identifying a potential target is not enough; it must be validated to confirm that it is responsible for the observed biological effect. Once validated, the downstream signaling pathways affected by the compound's interaction with its target can be mapped.

3.1 Target Engagement Assays

Target engagement assays confirm that the compound physically interacts with the putative target protein inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment : Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 5-Bromo-2-phenoxymethyl-pyridine.

-

Heating : Heat the treated cells across a range of temperatures (e.g., 37°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

-

Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Protein Detection : Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis : Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

3.2 "Omics" Based Pathway Analysis

To understand the broader cellular response to 5-Bromo-2-phenoxymethyl-pyridine, "omics" technologies such as transcriptomics (RNA-Seq) and proteomics can be employed.[7] These methods provide a global view of the changes in gene expression and protein abundance following compound treatment.

Workflow for "Omics" Analysis

Caption: An integrated "omics" workflow for pathway analysis.

By analyzing the differentially expressed genes and proteins, researchers can identify the key signaling pathways that are modulated by 5-Bromo-2-phenoxymethyl-pyridine. For example, if the compound is found to inhibit a specific kinase, a phosphoproteomics experiment could reveal the downstream substrates of that kinase and map the affected signaling cascade.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like 5-Bromo-2-phenoxymethyl-pyridine is a systematic and iterative process. It begins with broad, unbiased observations and progressively drills down to specific molecular interactions and their downstream consequences. The methodologies outlined in this guide, from initial phenotypic screening to advanced "omics" analyses, provide a robust framework for a thorough investigation. By following this structured approach, researchers can build a comprehensive understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent. The inherent potential of the pyridine scaffold, combined with a rigorous scientific investigation, makes 5-Bromo-2-phenoxymethyl-pyridine a compelling candidate for further study.

References

-

Mechanism of action - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

-

BioPharma PEG. (2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved March 2, 2026, from [Link]

-

D'Arcy, S., & Bica, R. (2018). Direct and indirect approaches to identify drug modes of action. IUBMB Life, 70(1), 9-22. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

-

Saeed, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22760-22782. [Link]

-

D'Arcy, S., & Bica, R. (2018). Direct and indirect approaches to identify drug modes of action. ResearchGate. [Link]

-

Paşca, P., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Paşca, P., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. Direct and indirect approaches to identify drug modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Optimized Synthesis of 5-Bromo-2-(phenoxymethyl)pyridine

Abstract & Strategic Significance

The moiety 5-Bromo-2-(phenoxymethyl)pyridine represents a critical "privileged scaffold" in medicinal chemistry, frequently serving as a core fragment in the development of Nav1.7 inhibitors, anti-inflammatory agents, and kinase inhibitors. Its structural value lies in the bifunctionality: the ether linkage provides rotational freedom and hydrogen-bond accepting capability, while the 5-bromo substituent offers a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This protocol details a robust, scalable synthesis via Williamson Etherification .[1] Unlike generic textbook procedures, this guide addresses the specific solubility challenges posed by the commercially available hydrochloride salt precursors and optimizes the workup to ensure high purity without tedious chromatography.

Reaction Scheme & Retrosynthesis

The synthesis relies on the nucleophilic substitution (

Figure 1: Synthetic pathway utilizing base-mediated etherification.

Critical Safety & Hazard Analysis

-

5-Bromo-2-(chloromethyl)pyridine HCl: Potent alkylating agent. Causes severe skin burns and eye damage. Handle in a fume hood.

-

Phenol: Rapidly absorbed through skin; systemic toxin. Double-glove technique (Nitrile) is mandatory.

-

DMF (N,N-Dimethylformamide): Hepatotoxic and teratogenic. Avoid inhalation.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |

| 5-Bromo-2-(chloromethyl)pyridine HCl | 242.93 | 1.0 | Electrophile | >97% |

| Phenol | 94.11 | 1.1 | Nucleophile | >99% |

| Potassium Carbonate ( | 138.21 | 3.0 | Base | Anhydrous, Powdered |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Reagent Grade |

| DMF | - | - | Solvent | Anhydrous (<0.1% |

Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Temperature Control: Oil bath with digital thermocouple (set to 60°C).

-

Atmosphere: Nitrogen (

) balloon or manifold.

Detailed Experimental Protocol

Phase A: Reaction Setup

-

Preparation of Phenoxide:

-

To a clean, dry 100 mL RBF, add Phenol (1.04 g, 11.0 mmol) and Anhydrous DMF (20 mL).

-

Add

(4.14 g, 30.0 mmol) in one portion. -

Expert Insight: We use 3.0 equivalents of base. 1.0 eq neutralizes the HCl on the pyridine, 1.0 eq deprotonates the phenol, and the excess drives the equilibrium and maintains basicity.

-

Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion (solution may turn slightly yellow).

-

-

Addition of Electrophile:

-

Add Potassium Iodide (KI) (166 mg, 1.0 mmol). Note: KI acts as a Finkelstein catalyst, converting the chloro-pyridine to the more reactive iodo-pyridine in situ.

-

Add 5-Bromo-2-(chloromethyl)pyridine HCl (2.43 g, 10.0 mmol) slowly to the stirring mixture.

-

-

Reaction:

-

Equip the flask with a reflux condenser and nitrogen inlet.

-

Heat the mixture to 60°C for 4 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, and a new less polar spot (

-

Phase B: Workup & Isolation

-

Quench: Cool the reaction mixture to RT. Pour slowly into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

mL). -

Washing (Critical Step):

-

Wash the combined organic layers with 1M NaOH (20 mL). Reason: This removes unreacted phenol, which is difficult to separate by chromatography.

-

Wash with Water (

mL) to remove DMF. -

Wash with Brine (20 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Phase C: Purification

-

Crude Yield: Expect ~2.4–2.6 g (90–95%) of off-white solid.

-

Recrystallization (Recommended): If high purity (>99%) is required for biological assays, recrystallize from hot Ethanol/Heptane (1:4) .

-

Flash Chromatography (Alternative): Silica gel, eluting with 0-10% EtOAc in Hexanes.

Process Workflow Visualization

Figure 2: Step-by-step experimental workflow for isolation and purification.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

-

1H NMR (400 MHz,

):- 8.65 (d, 1H, Pyridine H-6 ): Characteristic downfield doublet.

- 7.85 (dd, 1H, Pyridine H-4 ).

- 7.45 (d, 1H, Pyridine H-3 ).

- 7.30–6.95 (m, 5H, Phenyl ring).

-

5.18 (s, 2H,

-

LC-MS:

-

Observe

peaks at 264.0 and 266.0 (1:1 ratio due to

-

Troubleshooting & Optimization

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: The chloride is less reactive than the bromide.

-

Solution: Ensure KI is added. Increase temperature to 80°C.

-

-

Problem: Product is an oil instead of a solid.

-

Cause: Residual DMF prevents crystallization.

-

Solution: Dissolve in

and wash vigorously with water (

-

-

Problem: Impurity at baseline on TLC.

-

Cause: Hydrolysis of the chloromethyl pyridine to the alcohol (5-bromo-2-hydroxymethylpyridine).

-

Solution: Ensure reagents are dry. Use anhydrous DMF.

-

References

-

Williamson, A. W. (1850).[1][2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][4][5] MasterOrganicChemistry.com.

-

Sigma-Aldrich. "5-Bromo-2-(chloromethyl)pyridine hydrochloride Product Sheet". SigmaAldrich.com.

-

Santa Cruz Biotechnology. "5-Bromo-2-chloro-3-(chloromethyl)pyridine Data".[6] SCBT.com.

-

Royal Society of Chemistry. "Synthetic routes to pyridine derivatives (Supplementary Info)". RSC.org.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-Bromo-2-chloro-3-(chloromethyl)pyridine | SCBT - Santa Cruz Biotechnology [scbt.com]

Use of 5-Bromo-2-phenoxymethyl-pyridine as a chemical intermediate.

Application Notes & Protocols for 5-Bromo-2-phenoxymethyl-pyridine

A Guide for the Synthetic Chemist in Drug Discovery

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[1] Within this class of heterocycles, functionalized pyridines serve as versatile intermediates, allowing for the systematic construction of complex molecular architectures.

5-Bromo-2-phenoxymethyl-pyridine is a prime example of such a strategic building block. It offers two distinct points for chemical modification:

-

The C5-Bromine Atom: This serves as a highly effective chemical "handle" for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3]

-

The Phenoxymethyl Group: This moiety can influence the molecule's steric and electronic properties, as well as its solubility and pharmacokinetic profile. The ether linkage provides stability while the phenyl ring can be further substituted to explore structure-activity relationships (SAR).

This document provides a comprehensive guide to the use of 5-Bromo-2-phenoxymethyl-pyridine as a chemical intermediate, focusing on its application in two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation. While specific experimental data for 5-Bromo-2-phenoxymethyl-pyridine is not widely published, its properties can be inferred from its precursors, 5-Bromo-2-(hydroxymethyl)pyridine and related bromopyridines.

Table 1: Physicochemical Properties

| Property | Value | Source / Notes |

| CAS Number | Not explicitly assigned | Derived from precursors |

| Molecular Formula | C₁₂H₁₀BrNO | Calculated |

| Molecular Weight | 264.12 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., white to brown) | Based on related compounds[4] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, Toluene) | General property of similar structures |

Safety & Handling

Warning: This compound is for research use only. Based on analogous structures like 5-bromo-2-formylpyridine and 5-bromo-2-(hydroxymethyl)pyridine, 5-Bromo-2-phenoxymethyl-pyridine should be handled with care.[5]

-

Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Harmful if swallowed (H302).[5][7]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and impervious gloves.[5][6]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[5]

-

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[8][9] The C5-bromo position of our intermediate is an ideal electrophilic partner for this transformation.

Catalytic Cycle Overview

The reaction proceeds via a palladium catalyst through a well-established cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand and base is critical for facilitating the transmetalation step and ensuring a high-yielding reaction.[8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of 5-Aryl-2-phenoxymethyl-pyridine

This protocol provides a general method for the coupling of 5-Bromo-2-phenoxymethyl-pyridine with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

-

5-Bromo-2-phenoxymethyl-pyridine (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 2-5 mol%)

-

Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Dioxane/Water 4:1)

-

Schlenk flask or reaction vial, magnetic stir bar, condenser

-

Inert gas supply (Argon or Nitrogen)

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-phenoxymethyl-pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.[3][11]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-phenoxymethyl-pyridine.[8]

Table 2: Representative Conditions for Suzuki Coupling of Bromopyridines

| Aryl Bromide Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 60-85 | [11] |

| 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | ~75 | [12] |

| m-Bromo-xylene | Pd(OAc)₂ / Imidazo[1,5-a]pyridine-phosphine | Cs₂CO₃ | Dioxane | 80 | >95 | [10] |

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] This reaction allows for the coupling of 5-Bromo-2-phenoxymethyl-pyridine with a wide variety of primary and secondary amines.

Catalytic Cycle Overview

Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The key steps involve oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination to form the product and regenerate the catalyst.[14]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 5-(Amino)-2-phenoxymethyl-pyridine Derivatives

This general protocol outlines the amination of 5-Bromo-2-phenoxymethyl-pyridine. The choice of catalyst, ligand, and base is highly dependent on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands are often required.[13]

Materials:

-

5-Bromo-2-phenoxymethyl-pyridine (1.0 eq.)

-

Primary or Secondary Amine (1.2 eq.)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

-

Phosphine Ligand (e.g., XPhos, BINAP, 3.0 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS, 1.4 eq.)

-

Anhydrous Toluene or Dioxane

-

Schlenk flask or sealed tube, magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging 5-Bromo-2-phenoxymethyl-pyridine for the Synthesis of Novel Antifungal Agents

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antifungal therapeutics. Pyridine-based molecular scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1] This document provides a detailed guide for researchers and drug development professionals on the practical applications of 5-Bromo-2-phenoxymethyl-pyridine, a highly versatile building block for the synthesis of potent antifungal compounds. We will explore its strategic utility, key synthetic transformations, and provide detailed, field-proven protocols for creating derivatives with significant antifungal potential. The causality behind experimental choices, mechanistic insights, and structure-activity relationship (SAR) data are integrated to provide a comprehensive and authoritative resource.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives are privileged structures in pharmacology, exhibiting a wide array of biological activities, including antifungal properties. The 5-Bromo-2-phenoxymethyl-pyridine scaffold is of particular interest due to its combination of a bioactive core (the pyridine ring) and strategically placed functional groups that allow for extensive chemical modification. This scaffold serves as an excellent starting point for generating diverse chemical libraries to screen for antifungal activity against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus.[2]

The design of antifungal agents based on this scaffold often targets the fungal enzyme Lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these synthetic compounds disrupt membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[5][6]

The Ergosterol Biosynthesis Pathway and CYP51 Inhibition

The diagram below illustrates the pivotal role of CYP51 in the fungal ergosterol biosynthesis pathway and highlights its inhibition by azole-class antifungals, a common structural motif synthesized from pyridine precursors.

Caption: Inhibition of CYP51 by azole antifungals disrupts ergosterol synthesis.

Key Structural Features and Synthetic Versatility

The utility of 5-Bromo-2-phenoxymethyl-pyridine stems from its distinct chemical features:

-

The Pyridine Core: This nitrogenous heterocycle is a well-established pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor and is crucial for coordinating with the heme iron in the active site of CYP51.[7]

-

The Phenoxymethyl Moiety: This group provides a large surface for van der Waals interactions within the target enzyme's binding pocket. The phenyl ring can be substituted to modulate lipophilicity, solubility, and electronic properties, which is a key strategy for improving bioavailability and potency.[8][9]

-

The 5-Bromo Position: This is the primary point of synthetic diversification. The bromine atom is an excellent leaving group in modern cross-coupling reactions, providing a reliable handle to introduce a vast array of chemical functionalities.[10] This allows for systematic exploration of the structure-activity relationship (SAR).

Synthetic Strategies & Protocols

The bromine atom at the C5 position is the key to unlocking a multitude of derivatives. The following section details proven protocols for leveraging this functional handle.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is one of the most powerful C-C bond-forming reactions in modern organic synthesis. It allows for the introduction of various aryl and heteroaryl moieties at the 5-position of the pyridine ring, which is a common strategy for creating novel azole-like antifungal agents.

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of a representative bi-aryl compound, a common core in antifungal drug candidates.

Materials:

-

5-Bromo-2-phenoxymethyl-pyridine

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium phosphate (K3PO4)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-phenoxymethyl-pyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K3PO4 (1.5 eq).

-

Add Pd(PPh3)4 (0.03 eq) to the flask.

-

Add anhydrous 1,4-dioxane and water to create a 10:1 solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.

-

Fit the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.